Solubility Profile of 1-methyl-1H-pyrazole-3,4-diamine in Organic Solvents
Solubility Profile of 1-methyl-1H-pyrazole-3,4-diamine in Organic Solvents
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-methyl-1H-pyrazole-3,4-diamine . This document is structured to serve researchers and process chemists requiring precise data for synthesis, purification, and formulation.
Executive Summary
1-methyl-1H-pyrazole-3,4-diamine (CAS: 131311-54-1 for free base; CAS: 142109-60-2 for dihydrochloride) is a critical heterocyclic building block used primarily in the synthesis of purine analogs, kinase inhibitors, and high-performance pigments.[1][2]
Its solubility behavior is strictly bimodal, governed by its protonation state. The dihydrochloride salt —the most common commercial form—is highly hydrophilic, while the free base exhibits a broader organic solubility profile. This guide characterizes both forms to prevent the common error of solvent mismatch during extraction and recrystallization.
Physicochemical Characterization
Before attempting dissolution, the researcher must verify the solid-state form. The solubility rules for the salt do not apply to the free base.
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 131311-54-1 | 142109-60-2 |
| Molecular Formula | C₄H₈N₄ | C₄H₈N₄ · 2HCl |
| Molecular Weight | 112.13 g/mol | 185.06 g/mol |
| Physical State | Yellow to brown oil/solid | White to off-white crystalline solid |
| Polarity (LogP) | ~ -0.5 to 0.2 (Predicted) | Highly Polar (Ionic) |
| pKa (Predicted) | ~4.0 (Pyraz-N), ~9.0 (NH₂) | N/A (Fully Protonated) |
Solubility Profile
Dihydrochloride Salt (Commercial Form)
The salt form is stabilized by a robust ionic lattice. Breaking this lattice requires high-dielectric solvents capable of solvating chloride ions.
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Primary Solvent: Water (≥50 mg/mL). The salt is freely soluble in water.
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Secondary Solvents: Methanol , DMSO , DMF . Solubility is moderate to high.
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Anti-Solvents: Dichloromethane (DCM) , Ethyl Acetate , Hexane , Diethyl Ether . The salt is practically insoluble in these, making them ideal for precipitation.
Free Base (Generated in situ)
Upon neutralization (e.g., with NaOH or NaHCO₃), the molecule behaves as a polar organic amine.
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High Solubility: Methanol , Ethanol , DMSO , DMF , DMAc .
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Moderate Solubility: Ethyl Acetate , THF , Dichloromethane (DCM) , Acetonitrile .
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Note: DCM is the preferred solvent for liquid-liquid extraction from aqueous basic media.
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Low Solubility (Anti-Solvents): Hexane , Heptane , Toluene , Cyclohexane .
Quantitative Solubility Estimates (Ambient Temp, ~25°C)
| Solvent Category | Solvent | Solubility (Salt Form) | Solubility (Free Base) |
| Protic | Water | High (>50 mg/mL) | High (pH dependent) |
| Methanol | Moderate (10–30 mg/mL) | High (>50 mg/mL) | |
| Ethanol | Low (<5 mg/mL) | High (>50 mg/mL) | |
| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>100 mg/mL) |
| DMF | Moderate | High | |
| Chlorinated | DCM | Insoluble (<0.1 mg/mL) | Moderate (10–50 mg/mL) |
| Esters/Ethers | Ethyl Acetate | Insoluble | Moderate |
| THF | Insoluble | Moderate | |
| Hydrocarbons | Hexane | Insoluble | Insoluble |
| Toluene | Insoluble | Low |
Experimental Protocols
Solubility Determination Workflow (Gravimetric)
Use this self-validating protocol to determine precise solubility limits for your specific batch.
Reagents: High-purity solvent (HPLC grade), 1-methyl-1H-pyrazole-3,4-diamine (dried).
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Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.
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Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).
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Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted).
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Gravimetric Analysis:
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Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial (
). -
Evaporate solvent under nitrogen stream or vacuum.
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Dry residue at 40°C under vacuum for 4 hours.
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Weigh the vial + residue (
).
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Calculation:
Visualization: Solubility Screening Logic
The following diagram outlines the decision process for screening solvents based on the target form.
Figure 1: Decision logic for selecting solvents based on the protonation state of the diamine.
Applications in Process Chemistry
Recrystallization Strategy
Achieving high purity (>98%) often requires switching between the salt and base forms to leverage their opposing solubility profiles.
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Purification of the Salt:
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Solvent System: Methanol / Diethyl Ether (or MTBE).
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Method: Dissolve the salt in minimum hot Methanol. Allow to cool, then slowly add Ether until turbidity persists. Chill to 4°C.
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Mechanistic Insight: The ionic salt is soluble in high-dielectric MeOH but creates a supersaturated state immediately upon introduction of the low-dielectric ether.
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Purification of the Free Base:
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Solvent System: Ethyl Acetate / Hexane.
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Method: Dissolve crude base in warm Ethyl Acetate. Add Hexane dropwise.
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Mechanistic Insight: Non-polar impurities remain in Hexane, while polar impurities may not dissolve in the initial EtOAc.
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Reaction Solvent Selection
When using 1-methyl-1H-pyrazole-3,4-diamine as a nucleophile (e.g., in amide coupling or SNAr reactions):
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If using the Salt: You must add a base (TEA, DIPEA, or Pyridine) to liberate the nucleophilic amine. Use DMF or DMAc as the solvent to ensure both the salt and the organic base are soluble.
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If using the Free Base: DCM or THF are excellent choices as they allow for easy workup (washing with water removes byproducts).
Visualization: Solvent Selection Decision Tree
Figure 2: Strategic selection of solvents for reaction versus purification workflows.
References
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Sigma-Aldrich. 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Specification. Accessed 2025.[3] Link
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PubChem. Compound Summary: 1-Methyl-1H-pyrazole-3,4-diamine. National Library of Medicine. Link
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Zhang, T., et al. Compounds and Methods for Kinase Modulation. U.S. Patent 10,829,484 B2. 2020. (Describes synthesis and isolation of related aminopyrazoles). Link
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BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. (Reference for general aminopyrazole solubility trends). Link
